(S)-N-Boc-1-fluoro-2-propylamine
Description
(S)-N-Boc-1-fluoro-2-propylamine is a chiral amine derivative characterized by a Boc (tert-butoxycarbonyl) protecting group and a fluorine substituent on the propylamine backbone. This compound is widely used in pharmaceutical and organic synthesis, particularly as a building block for enantioselective reactions or as a precursor to bioactive molecules. Its stereochemistry (S-configuration) and fluorine substitution enhance its utility in drug discovery, where fluorine atoms are known to improve metabolic stability and binding affinity .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-fluoropropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJCLXHXXANCJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CF)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187926-63-1 | |
| Record name | tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-1-fluoro-2-propylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-propylamine.
Protection: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Boc-1-fluoro-2-propylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium tert-butoxide.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted amines.
Deprotection: Formation of the free amine.
Oxidation and Reduction: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
(S)-N-Boc-1-fluoro-2-propylamine finds applications in several fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-Boc-1-fluoro-2-propylamine is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The fluoro group enhances its lipophilicity, facilitating its passage through biological membranes. The Boc group provides stability during synthetic transformations, which can be selectively removed to reveal the active amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between (S)-N-Boc-1-fluoro-2-propylamine and related compounds:
*Complex structure with azabicyclo and triazole moieties.
Key Observations:
- Boc Protection: Both this compound and (S)-2-(Boc-amino)-1-propanol feature Boc groups, which protect the amine during synthetic steps. However, the latter lacks fluorine and includes a hydroxyl group, altering its reactivity and solubility .
- Fluorine vs. Trifluoromethyl : Compared to (S)-N-Methyl-1,1,1-trifluoro-2-propylamine, the target compound has a single fluorine atom rather than a trifluoromethyl group. Trifluoromethyl groups are more electron-withdrawing and may increase metabolic stability but reduce solubility .
- Chirality : All listed compounds are S-configured, highlighting their relevance in enantioselective synthesis.
Physicochemical Properties
Biological Activity
(S)-N-Boc-1-fluoro-2-propylamine is a chiral amine that has gained attention in medicinal chemistry due to its potential biological activity. The compound is characterized by the presence of a fluorine atom, which can significantly influence its reactivity and interactions in biological systems. This article compiles and summarizes the available research on the biological activity of this compound, including its synthesis, mechanisms of action, and applications in pharmacology.
- IUPAC Name : this compound
- CAS Number : 1187926-63-1
- Molecular Formula : C7H14FNO2
- Molecular Weight : 161.19 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially increasing its membrane permeability and binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets have not been extensively characterized in the literature.
- Receptor Interaction : Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible roles in modulating neurochemical pathways.
Case Studies and Research Findings
- Neurokinin Receptor Antagonism :
- Synthesis and Derivative Activity :
- Antibacterial Activity :
Comparative Biological Activity Table
Q & A
Q. Key Considerations :
- Avoid prolonged exposure to acidic conditions during Boc deprotection to prevent fluorine loss.
- Validate enantiomeric excess (ee) using NMR or circular dichroism (CD) spectroscopy.
Advanced: How can researchers address low yields in coupling reactions involving this compound?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
Activation of Amine : Pre-activate the Boc-protected amine with HATU or PyBOP to enhance nucleophilicity .
Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Additives like HOAt (1-hydroxy-7-azabenzotriazole) reduce racemization .
Temperature Control : Conduct reactions at 0–4°C to suppress epimerization.
Monitoring : Employ LC-MS or NMR to track reaction progress and identify byproducts .
Data Contradiction Example :
If yields vary between studies, compare reaction scales, catalyst loadings, and purification methods (e.g., column chromatography vs. recrystallization) .
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at -20°C in airtight containers to limit hydrolysis. Room-temperature storage is permissible for short-term use if desiccated .
- Moisture Control : Use molecular sieves (3Å) in storage vials.
- Light Sensitivity : Protect from UV light by using amber glassware.
Validation : Periodically assess purity via HPLC or NMR. Degradation manifests as Boc-deprotected amine (δ 1.4 ppm for tert-butyl group disappearance) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
Purity Differences : Validate compound purity (>95% via HPLC) and stereochemical integrity (e.g., via Mosher ester analysis) .
Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Include positive controls (e.g., known kinase inhibitors) .
Solvent Effects : Compare bioactivity in DMSO vs. saline solutions; DMSO concentrations >1% may alter membrane permeability .
Case Study : If one study reports IC = 10 nM and another 100 nM, re-test under unified conditions (pH, temperature) and verify compound stability in assay buffers .
Basic: Which spectroscopic techniques best characterize this compound?
Methodological Answer:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| NMR | δ 1.4 ppm (Boc tert-butyl), δ 4.2–4.5 ppm (CHF) | Confirm Boc protection and fluorine substitution . |
| NMR | δ -210 to -220 ppm (CF coupling) | Verify fluorination and rule out side products . |
| HRMS | m/z [M+H] = 206.12 | Validate molecular weight and isotopic pattern. |
| IR | 1680–1720 cm (C=O stretch) | Confirm Boc group integrity . |
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
Advanced: What computational methods predict stereochemical outcomes in reactions involving this compound?
Methodological Answer:
DFT Calculations : Model transition states to predict enantioselectivity in fluorination steps. Software: Gaussian or ORCA .
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM).
Docking Studies : Predict binding modes in enzymatic assays (e.g., proteases) to rationalize bioactivity differences .
Validation : Compare computed NMR shifts with experimental data to refine force fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
